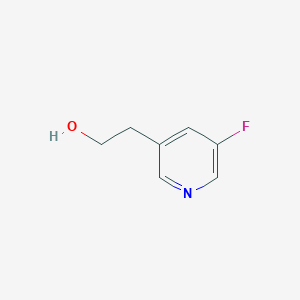

2-(5-Fluoropyridin-3-yl)ethan-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(5-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYOXZUNVSOMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 5 Fluoropyridin 3 Yl Ethan 1 Ol Derivatives

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is central to its chemical character, allowing it to function as a Lewis base and a nucleophile. However, the electronegative fluorine substituent modulates this reactivity.

The Lewis basicity of pyridine derivatives is a critical factor in their chemical behavior, particularly in their ability to coordinate with Lewis acids, including metal ions. The introduction of an electron-withdrawing fluorine atom onto the pyridine ring, as in 2-(5-Fluoropyridin-3-yl)ethan-1-ol, has a pronounced effect on the basicity of the nitrogen atom. The fluorine atom decreases the electron density on the ring and at the nitrogen, thereby reducing its Lewis basicity compared to unsubstituted pyridine. osti.govnih.govacs.org

This reduced basicity influences the coordination chemistry of fluorinated pyridines. While they can still form complexes with metal centers, the interaction is generally weaker. osti.gov For instance, studies on the interaction of fluoropyridines with Li+ have shown that the electron-withdrawing effect of the fluorine group lowers the Lewis basicity, resulting in a weaker interaction compared to methylpyridines. osti.gov In some cases, the mode of coordination can change dramatically. Research on half-sandwich rhodium complexes has demonstrated that while many pyridine derivatives coordinate through the nitrogen atom, highly fluorinated pyridines like pentafluoropyridine (B1199360) can coordinate to the metal center in an η²-C,C fashion, involving the ring's carbon atoms instead of the nitrogen. nih.govacs.org

Table 1: Comparison of Basicity in Pyridine Derivatives

| Compound | pKa of Conjugate Acid | Relative Basicity |

|---|---|---|

| Pyridine | 5.21 stackexchange.com | Highest |

| 3-Fluoropyridine | ~3.0 osti.gov | Intermediate |

This table illustrates the general trend of decreasing basicity with the introduction of an electron-withdrawing fluorine atom. Specific pKa values can vary based on measurement conditions.

Competition experiments have further confirmed that more Lewis basic pyridines preferentially undergo reactions like C-H fluorination over less basic ones. nih.govacs.org This principle of modulated basicity is fundamental to predicting the reactivity of 2-(5-Fluoropyridin-3-yl)ethan-1-ol in coordination and acid-base reactions.

The nitrogen atom in pyridine and its derivatives can be readily alkylated by reacting with alkyl halides, leading to the formation of N-alkylpyridinium salts. wikipedia.orgresearchgate.net This quaternization places a positive charge on the ring, which significantly alters the molecule's reactivity. For a compound like 2-(5-Fluoropyridin-3-yl)ethan-1-ol, this reaction would create a pyridinium (B92312) salt that is highly activated for subsequent transformations.

The formation of pyridinium salts is a key strategy in organic synthesis. These salts have emerged as versatile intermediates, particularly in radical-mediated reactions under visible light. acs.org Their enhanced reactivity allows for site-selective C-H functionalization at the C2 and C4 positions under mild, acid-free conditions, which is often a challenge with neutral pyridine compounds. acs.org

Once formed, pyridinium salts can undergo a variety of chemical transformations:

Photochemical Reactions: Irradiation of pyridinium salts can lead to remarkable structural rearrangements, transforming relatively simple molecules into complex polycyclic skeletons, such as bicyclic aziridines and aminocyclopentenes. chemrxiv.orgresearchgate.net

Reductive Transformations: Pyridinium ions are more susceptible to reduction than their neutral pyridine counterparts. For example, rhodium-catalyzed transfer hydrogenation of pyridinium salts can be used to synthesize N-aryl piperidines through a reductive transamination process. acs.org

Nucleophilic Addition: The positive charge on the pyridinium ring makes it highly electrophilic, facilitating the addition of nucleophiles. This is a core principle in reactions like the Zincke reaction. wikipedia.org

These transformations highlight the synthetic utility of converting the pyridine nitrogen of 2-(5-Fluoropyridin-3-yl)ethan-1-ol into a pyridinium salt, opening pathways to a diverse range of complex molecules.

Reactions Involving the Ethan-1-ol Functional Group

The hydroxyl group of the ethan-1-ol side chain is a versatile functional group, but it is also a poor leaving group. Therefore, many of its reactions require an initial activation step.

Pyridine and its derivatives are frequently employed as reagents to activate alcohols for further reactions. echemi.com They can achieve this through two primary mechanisms:

Pyridine as a Base: As a moderately weak base, pyridine can act as a proton acceptor, deprotonating the alcohol to form a more reactive alkoxide ion. stackexchange.comechemi.com This alkoxide is a much stronger nucleophile than the neutral alcohol, enhancing its reactivity in substitution and esterification reactions. echemi.com Pyridine also serves to neutralize acidic byproducts, such as HCl, that may be generated during a reaction, driving the equilibrium toward the products. stackexchange.com

Pyridine as a Nucleophilic Catalyst: Pyridine is an excellent nucleophile and can attack electrophilic reagents (like acyl chlorides) faster than the alcohol itself. stackexchange.comstackexchange.com This forms a highly reactive intermediate, such as an N-acylpyridinium salt. reddit.com This intermediate is significantly more electrophilic than the initial reagent due to the positive charge on the pyridine nitrogen. The alcohol, even though it is a weaker nucleophile, can then readily attack this activated intermediate. Since pyridine is regenerated at the end of the reaction, it functions as a nucleophilic catalyst, substantially speeding up the reaction rate. stackexchange.comreddit.com

The promoting effect of pyridine bases has been observed in various alcohol oxidation reactions, where they are proposed to form an intermediate complex with the oxidant and the alcohol, facilitating the transfer of protons and hydride ions. researchgate.netacs.org

A common strategy to transform the hydroxyl group into a good leaving group is to convert it into a sulfonate ester, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.govlibretexts.org

The mechanism of tosylate formation when using pyridine involves several key steps:

Pyridine, acting as a nucleophilic catalyst, attacks the highly electrophilic sulfur atom of TsCl. stackexchange.com

This forms an N-tosylpyridinium chloride intermediate, which is extremely reactive. stackexchange.com

The alcohol then attacks the sulfur atom of this activated intermediate, leading to the formation of the alkyl tosylate.

Pyridine also acts as a base to neutralize the HCl produced during the reaction. stackexchange.com

Table 2: General Conditions for Alcohol Tosylation

| Substrate | Reagent | Base/Solvent | Outcome |

|---|---|---|---|

| Primary/Secondary Alcohol | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Alkyl Tosylate Formation libretexts.org |

| Electron-withdrawing group substituted benzyl (B1604629) alcohols | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Alkyl Chloride Formation nih.gov |

An important consideration is that the reaction of alcohols with TsCl does not always yield the expected tosylate. For certain substituted pyridine methanols and benzyl alcohols, particularly those with electron-withdrawing groups, the intermediate can be attacked by the chloride ion, leading to the formation of an alkyl chloride instead of the tosylate. nih.gov Conversely, electron-donating groups on the pyridine ring favor the formation and stability of the tosylate. nih.gov For 2-(5-Fluoropyridin-3-yl)ethan-1-ol, the electron-withdrawing nature of both the pyridine ring and the fluorine atom would influence this reactivity, potentially making chloride substitution a competing pathway.

Alcohols can be dehydrated to form alkenes, and a mild and efficient method for this transformation, especially for secondary and tertiary alcohols, involves using phosphorus oxychloride (POCl₃) and pyridine. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This method avoids the harsh acidic conditions that can lead to carbocation rearrangements. masterorganicchemistry.comchemistrysteps.com

The reaction proceeds via an E2 elimination mechanism:

Activation of the Hydroxyl Group: The alcohol's oxygen atom attacks the phosphorus atom of POCl₃, displacing a chloride ion. This converts the poor -OH leaving group into a bulky and excellent dichlorophosphate (B8581778) leaving group (-OPOCl₂). masterorganicchemistry.comchemistrysteps.com

E2 Elimination: Pyridine, acting as a base, abstracts a proton from the carbon adjacent to the one bearing the dichlorophosphate group. masterorganicchemistry.comlibretexts.org This initiates a concerted process where the C-H bond breaks, a C=C double bond forms, and the dichlorophosphate group departs. masterorganicchemistry.com

This reaction is highly effective for 2° and 3° alcohols. libretexts.org Theoretical and experimental studies on elimination reactions activated by a pyridine ring suggest a spectrum of mechanisms between E2 and E1cb (Elimination, Unimolecular, conjugate Base), depending on the leaving group and other substituents. acs.orgnih.gov For a good leaving group like the one formed from POCl₃, the E2 pathway is generally favored. masterorganicchemistry.com The use of POCl₃ and pyridine provides a reliable route to dehydrate the ethanol (B145695) side chain of 2-(5-Fluoropyridin-3-yl)ethan-1-ol to the corresponding vinylpyridine derivative.

Esterification and Acylation Reactions of the Alcohol Moiety

The hydroxyl group of 2-(5-fluoropyridin-3-yl)ethan-1-ol and its analogs is amenable to standard esterification and acylation procedures to yield various ester derivatives. These reactions are crucial for modifying the molecule's properties and for introducing functionalities that can be used in further synthetic steps.

Enzymatic catalysis has been explored for the acylation of related fluorinated pyridine ethanol derivatives. For instance, the lipase-catalyzed kinetic resolution of racemic fluorinated 1-(pyridin-3-yl)ethanamines has been achieved through enantioselective acylation. uniovi.es Candida antarctica lipase (B570770) B (CAL-B) has shown to be an effective biocatalyst for the acylation of structurally similar substrates. uniovi.es This enzymatic approach often results in high enantioselectivity and conversions approaching the theoretical maximum of 50% for a kinetic resolution. uniovi.es

A specific example involves the acylation of racemic amines using ethyl methoxyacetate (B1198184) as the acyl donor in the presence of CAL-B. uniovi.es This process allows for the separation of enantiomers, yielding enantioenriched amines and their corresponding amides. uniovi.es

Chemical methods for acylation are also prevalent. For example, acetic anhydride (B1165640) has been used in the synthesis of ester derivatives of secondary metabolites, a process that can sometimes be catalyzed by enzymes in non-aqueous media like supercritical carbon dioxide. medcraveonline.com The activation of the alcohol moiety is a key step in these transformations. For instance, the alcohol can be converted to a more reactive intermediate, such as a carbamate, which then facilitates further reactions. An example is the reaction of an alcohol with 1,1'-carbonyl-di-(1,2,4-triazole) to form a triazole-1-carboxylate intermediate, which is then ready for subsequent transformations. rsc.org

Table 1: Examples of Esterification and Acylation Reactions

| Reactant | Reagents and Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Racemic fluorinated 1-(pyridin-3-yl)ethanamines | Candida antarctica lipase B (CAL-B), ethyl methoxyacetate, THF, 30°C | Enantioenriched amines and corresponding amides | Kinetic resolution with high enantioselectivity. | uniovi.es |

| 1-(5-azidopyridin-2-yl)ethan-1-ol | 1,1'-Carbonyl-di-(1,2,4-triazole), THF, room temperature | 1-(5-azidopyridin-2-yl)ethyl 1H-1,2,4-triazole-1-carboxylate | Formation of an activated intermediate for further functionalization. | rsc.org |

Oxidation Reactions of the Hydroxyl Group to Carbonyls

The primary alcohol of 2-(5-fluoropyridin-3-yl)ethan-1-ol can be oxidized to the corresponding aldehyde, and related secondary alcohols can be oxidized to ketones. These carbonyl compounds are valuable intermediates for a variety of subsequent chemical transformations.

A common method for the oxidation of alcohols to carbonyls involves the use of chromium(VI) reagents. ambeed.com The mechanism typically begins with the formation of a chromate (B82759) ester. This is followed by a base-promoted elimination reaction, where a proton adjacent to the alcohol oxygen is removed, leading to the formation of the carbonyl group and a reduced chromium species. ambeed.com

Dess-Martin periodinane is another effective reagent for the oxidation of alcohols, including fluorinated pyridine derivatives, to ketones under mild conditions. uniovi.es For example, racemic alcohols like 1-(5-fluoropyridin-3-yl)ethan-1-ol (B3376956) can be oxidized to the corresponding ketones in high yields using this reagent in dichloromethane. uniovi.es

Furthermore, catalytic methods using nitroxides, such as 2-azaadamantane (B3153908) N-oxyl (AZADO) and related compounds, in the presence of a terminal oxidant like potassium persulfate, have been developed for the oxidation of α-trifluoromethyl alcohols to trifluoromethyl ketones. thieme-connect.com This methodology has been shown to be effective for a range of aromatic, heteroaromatic, and conjugated alcohol substrates. thieme-connect.com The reaction conditions can be optimized, for instance, by adjusting the amount of base such as pyridine, to minimize side reactions and improve product conversion. thieme-connect.com

Table 2: Reagents for the Oxidation of Fluorinated Pyridine Alcohols

| Reagent | Substrate Type | Product | Reference |

|---|---|---|---|

| Chromium(VI) reagents | Primary and secondary alcohols | Aldehydes and ketones | ambeed.com |

| Dess-Martin periodinane | Racemic 1-(5-fluoropyridin-3-yl)ethan-1-ol | 1-(5-fluoropyridin-3-yl)ethanone (B1390154) | uniovi.es |

| Nitroxide catalyst (e.g., AZADO) with K2S2O8 | α-Trifluoromethyl and non-fluorinated secondary alcohols | Trifluoromethyl ketones and other ketones | thieme-connect.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluoropyridine Ring

Influence of Fluorine on Ring Reactivity in Substitution Reactions

The presence of a fluorine atom on the pyridine ring significantly influences its reactivity in both electrophilic and nucleophilic aromatic substitution reactions. Due to the electronegative nature of the nitrogen atom, the pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. wikipedia.org

The fluorine atom, being highly electronegative, further deactivates the ring towards electrophilic substitution. informahealthcare.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov The high electronegativity of fluorine accelerates SNAr reactions, making fluoropyridines generally more reactive than their chloro- or bromo-analogues. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

Fluorine's influence is also positional. In nucleophilic substitutions, the 4-position of the pyridine ring is often the most activated towards attack due to the combined effects of the nitrogen atom and other substituents. researchgate.net The presence of fluorine can also stabilize intermediates formed during these reactions. informahealthcare.com

In the context of electrophilic substitution, the electron-withdrawing nature of fluorine makes such reactions challenging. However, they can still occur, often requiring forcing conditions or specific directing groups. The regioselectivity is governed by the interplay of the directing effects of the nitrogen atom and the fluorine substituent.

Regioselectivity and Reaction Mechanism Studies

The regioselectivity of substitution reactions on the 5-fluoropyridine ring is a complex interplay of electronic and steric factors. In nucleophilic aromatic substitution, the positions ortho and para to the ring nitrogen (positions 2, 4, and 6) are generally the most activated due to the electron-withdrawing nature of the nitrogen. The fluorine at the 5-position further influences this selectivity.

For SNAr reactions, the leaving group ability of fluorine is excellent. wikipedia.org Nucleophilic attack typically occurs at the carbon atom bearing the leaving group. In cases where multiple halogens are present, the regioselectivity can be controlled. For example, in 2,3,5-trichloropyridine (B95902), the halogen at the 3-position can be displaced faster than the one at the 5-position, although both are slower to react than the one at the 2-position. thieme-connect.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the reaction mechanisms and predict regioselectivity. acs.org For instance, in the hydrodefluorination of fluoropyridines catalyzed by ruthenium complexes, the regioselectivity (ortho vs. para) was found to depend on the specific N-heterocyclic carbene (NHC) ligand used. acs.org These studies can elucidate whether a reaction proceeds through a stepwise or concerted mechanism and how intermediates are stabilized. acs.org

In electrophilic aromatic substitution, predicting the site of reaction can be more complex. Methods like RegioSQM, which calculates the free energies of protonated aromatic carbons, have been developed to predict the most nucleophilic center and thus the likely site of electrophilic attack. amazonaws.com

Derivatization Strategies for Complex Chemical Architectures Based on the 2-(5-Fluoropyridin-3-yl)ethan-1-ol Core

Formation of Fused Heterocyclic Frameworks

The 2-(5-fluoropyridin-3-yl)ethan-1-ol core and its derivatives serve as versatile building blocks for the synthesis of more complex, fused heterocyclic systems. These larger frameworks are of significant interest in medicinal chemistry and materials science.

One common strategy involves intramolecular cyclization reactions. For example, a derivative of 2-(5-fluoropyridin-3-yl)ethan-1-ol can be elaborated to introduce a second reactive group, which can then undergo cyclization with the pyridine ring or a substituent on it.

Another approach is the construction of a second ring onto the existing fluoropyridine core. This can be achieved through various synthetic methodologies, including:

Chalcone-like precursors: These can be used to build a new ring, as demonstrated in the synthesis of thieno[3,2-b]pyridines. diva-portal.org

Beckmann rearrangement: This reaction can be employed to form an amide, which can then undergo cyclization under Vilsmeier conditions to yield fused systems like thieno[2,3-b]pyridines. diva-portal.org

Wittig reaction and subsequent cyclization: This sequence can be used to introduce a side chain that is then cyclized to form a fused ring, for example, in the synthesis of thieno[3,2-c]pyridines. diva-portal.org

Copper-catalyzed reactions: These have been used in indirect Friedländer reactions to synthesize quinolines from 2-aminobenzyl alcohol and aryl ketones. nih.gov

Rhodium-catalyzed C-H functionalization: This method allows for the one-step preparation of polysubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govijpsonline.com

The fluorine atom on the pyridine ring can play a crucial role in these transformations, not only by influencing the reactivity of the ring but also by being a potential site for further functionalization or a key element in the desired properties of the final fused heterocyclic product.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(5-Fluoropyridin-3-yl)ethan-1-ol |

| Acetic anhydride |

| 1-(5-azidopyridin-2-yl)ethan-1-ol |

| 1,1'-Carbonyl-di-(1,2,4-triazole) |

| 1-(5-azidopyridin-2-yl)ethyl 1H-1,2,4-triazole-1-carboxylate |

| 1-(5-fluoropyridin-3-yl)ethan-1-ol |

| 1-(5-fluoropyridin-3-yl)ethanone |

| Dess-Martin periodinane |

| 2-azaadamantane N-oxyl (AZADO) |

| Potassium persulfate |

| 2-Fluoropyridine |

| 2-Chloropyridine |

| Sodium ethoxide |

| 2,3,5-trichloropyridine |

| Thieno[3,2-b]pyridine |

| Thieno[2,3-b]pyridine |

| Thieno[3,2-c]pyridine |

| 2-aminobenzyl alcohol |

| α-fluoro-α,β-unsaturated oximes |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a complete structural assignment. For 2-(5-Fluoropyridin-3-yl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous characterization. semanticscholar.org

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-(5-Fluoropyridin-3-yl)ethan-1-ol, the spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethanol (B145695) side chain. The pyridine ring protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The protons of the ethyl group (-CH₂CH₂OH) would appear more upfield. The methylene (B1212753) group adjacent to the pyridine ring (-CH₂-) would be a triplet, coupled to the neighboring methylene group. The methylene group bearing the hydroxyl function (-CH₂OH) would also be a triplet, coupled to the adjacent methylene group and potentially showing further coupling to the hydroxyl proton. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Expected ¹H NMR Data for 2-(5-Fluoropyridin-3-yl)ethan-1-ol

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | ~8.3 | d | ~2.5 |

| H-4 (Pyridine) | ~7.7 | ddd | J(H-F) ~8.0, J(H-H) ~2.5, ~2.0 |

| H-6 (Pyridine) | ~8.4 | d | ~1.5 |

| -CH₂- (alpha to ring) | ~2.9 | t | ~6.5 |

| -CH₂- (beta to ring) | ~3.9 | t | ~6.5 |

Note: Expected values are based on data for structurally similar compounds containing the 5-fluoropyridin-3-yl moiety. Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The spectrum of 2-(5-Fluoropyridin-3-yl)ethan-1-ol would show signals for the five carbons of the pyridine ring and the two carbons of the ethanol side chain. The carbon atoms of the pyridine ring are expected in the range of δ 120-160 ppm. The carbon atom bonded to the fluorine (C-5) will appear as a doublet due to carbon-fluorine coupling (¹JCF), which is a key identifying feature. The other pyridine carbons will also show smaller couplings to fluorine (nJCF). The aliphatic carbons of the ethanol chain will appear at higher field (upfield), typically between δ 30-70 ppm.

Table 2: Expected ¹³C NMR Data for 2-(5-Fluoropyridin-3-yl)ethan-1-ol

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

|---|---|---|

| C-2 (Pyridine) | ~145 | d, ~4 |

| C-3 (Pyridine) | ~135 | d, ~20 |

| C-4 (Pyridine) | ~122 | d, ~25 |

| C-5 (Pyridine) | ~158 | d, ~255 |

| C-6 (Pyridine) | ~138 | d, ~5 |

| -CH₂- (alpha to ring) | ~35 | - |

Note: Expected values are based on data for structurally similar compounds. researchgate.net The large one-bond coupling constant for C-5 is characteristic.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. nsf.gov For 2-(5-Fluoropyridin-3-yl)ethan-1-ol, the ¹⁹F NMR spectrum would display a single primary signal for the fluorine atom at the C-5 position of the pyridine ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The signal would be split into a multiplet due to coupling with the ortho and meta protons on the pyridine ring (H-4 and H-6). This coupling pattern provides definitive proof of the fluorine's position on the ring. huji.ac.il

Table 3: Expected ¹⁹F NMR Data for 2-(5-Fluoropyridin-3-yl)ethan-1-ol

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|

Note: The chemical shift is relative to a standard like CFCl₃. The exact shift and multiplicity depend on the solvent and the resolution of the instrument. semanticscholar.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For 2-(5-Fluoropyridin-3-yl)ethan-1-ol (C₇H₈FNO), HRMS would be used to confirm its elemental composition by measuring the exact mass of its molecular ion. The experimentally determined mass should match the calculated theoretical mass to within a very small tolerance (typically < 5 ppm). This high accuracy distinguishes the target compound from other molecules that might have the same nominal mass. For instance, HRMS can differentiate C₇H₈FNO from other potential elemental compositions. researchgate.net

Table 4: HRMS Data for 2-(5-Fluoropyridin-3-yl)ethan-1-ol

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (C₇H₉FNO)⁺ | 142.0663 |

Note: These are the calculated exact masses for the protonated and sodiated molecular ions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like alcohols, allowing them to be ionized directly from solution with minimal fragmentation. researchgate.net In ESI-MS, 2-(5-Fluoropyridin-3-yl)ethan-1-ol would typically be observed as a protonated molecule, [M+H]⁺, in positive ion mode. The resulting mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio of this ion. The presence of this peak confirms the molecular weight of the compound. ESI can be coupled with tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented to provide further structural information. The fragmentation pattern would be characteristic of the molecule's structure, likely showing losses of water (H₂O) and ethylene (B1197577) (C₂H₄), and fragmentation of the pyridine ring.

Table 5: Expected ESI-MS Adducts and Fragments for 2-(5-Fluoropyridin-3-yl)ethan-1-ol

| Ion Type | Species | Expected m/z (Nominal Mass) | Notes |

|---|---|---|---|

| Molecular Ion Adduct | [M+H]⁺ | 142 | Protonated molecule, typically the base peak. |

| Molecular Ion Adduct | [M+Na]⁺ | 164 | Sodiated adduct, often observed. semanticscholar.org |

| Fragment Ion | [M+H - H₂O]⁺ | 124 | Loss of water from the alcohol. |

Note: Fragmentation data is predictive and based on common fragmentation pathways for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(5-Fluoropyridin-3-yl)ethan-1-ol is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the aliphatic ethyl chain, and the fluorinated pyridine ring.

While a specific experimental spectrum for this compound is not widely published, the expected absorption frequencies can be predicted based on established correlation tables and data from similar fluoropyridine structures. researchgate.netresearchgate.net The key vibrations include the O-H stretch of the alcohol, C-H stretches from both the aromatic ring and the ethyl linker, the C-F stretch, and various pyridine ring vibrations. nih.govacs.org

Expected Infrared Absorption Bands for 2-(5-Fluoropyridin-3-yl)ethan-1-ol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2960 - 2850 | Medium |

| Aromatic C=C, C=N | Ring Stretching | 1600 - 1450 | Medium to Strong |

| C-F | Stretching | 1250 - 1150 | Strong |

These predicted values provide a fingerprint for identifying the compound and confirming the successful synthesis of its key structural components.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 2-(5-Fluoropyridin-3-yl)ethan-1-ol from reaction byproducts and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally sensitive compounds like 2-(5-Fluoropyridin-3-yl)ethan-1-ol. Given its polar nature, a reversed-phase HPLC method is most appropriate. helixchrom.comresearchgate.net While a specific validated method for this exact analyte is not publicly detailed, a typical approach can be outlined based on methods for similar pyridine derivatives. sielc.comnih.gov

Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or TFA) researchgate.netsielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or ~265 nm |

| Column Temperature | 25-35 °C |

This method would effectively separate the polar analyte from less polar impurities, with purity typically determined by the peak area percentage in the resulting chromatogram.

Gas Chromatography (GC) is suitable for analyzing volatile compounds. Due to the presence of the polar hydroxyl group, derivatization may sometimes be employed to increase volatility and improve peak shape. However, direct analysis on a polar column is also feasible. nih.govacs.orgresearchgate.net The selection of a polar stationary phase is critical for achieving good separation of this polar aromatic compound. sigmaaldrich.com

Representative GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polar capillary column (e.g., Wax, PEG-based) |

| Carrier Gas | Helium or Hydrogen tandfonline.com |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp ~60-80°C, ramp to ~250°C tandfonline.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

GC analysis provides an orthogonal assessment of purity to HPLC and is particularly useful for detecting volatile organic impurities.

The structure of 2-(5-Fluoropyridin-3-yl)ethan-1-ol, which is (5-F-Pyridin-3-yl)-CH₂-CH₂-OH, lacks a chiral center (stereocenter). The carbon atom bonded to the hydroxyl group is a primary alcohol and is not bonded to four different substituents. As a result, the molecule is achiral and does not exist as enantiomers.

Therefore, chiral chromatography, a technique designed to separate enantiomeric pairs, is not applicable to this compound. This technique is, however, relevant for related pyridine derivatives that do possess chirality.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As of now, the single-crystal X-ray diffraction structure of 2-(5-Fluoropyridin-3-yl)ethan-1-ol has not been reported in the Cambridge Structural Database.

However, analysis of related fluoropyridine and pyridine alcohol derivatives in the literature demonstrates the power of this technique. tandfonline.comresearchgate.netmdpi.comnih.gov A successful crystallographic analysis of the title compound would be expected to reveal key structural parameters and packing motifs, such as hydrogen bonding involving the alcohol group and the pyridine nitrogen.

Illustrative Crystallographic Data from a Related Pyridine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~6.8 |

| b (Å) | ~10.7 |

| c (Å) | ~15.7 |

| **β (°) ** | ~91.2 |

| **Volume (ų) ** | ~1165 |

| Z | 4 |

Data shown is for illustrative purposes, based on a related fluoropyridine structure. tandfonline.com

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a crucial technique used to determine the mass percentage of each element in a pure sample. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula, C₇H₈FNO, to verify its empirical formula. youtube.combrainkart.com For a sample to be considered pure, the experimentally found values should typically be within ±0.4% of the calculated values.

Calculated Elemental Composition of C₇H₈FNO

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 84.077 | 59.57% |

| Hydrogen | H | 1.008 | 8.064 | 5.71% |

| Fluorine | F | 18.998 | 18.998 | 13.46% |

| Nitrogen | N | 14.007 | 14.007 | 9.93% |

| Oxygen | O | 15.999 | 15.999 | 11.34% |

| Total | | | 141.145 | 100.00% |

This analysis provides a fundamental check of the compound's identity and purity. chemaxon.comjenskrumsieck.de

Computational Chemistry and Theoretical Studies of 2 5 Fluoropyridin 3 Yl Ethan 1 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding how fluorine substitution alters the intrinsic properties of the pyridine (B92270) ring. These methods model the behavior of electrons within the molecule, providing a basis for predicting its chemical reactivity and physical properties.

Density Functional Theory (DFT) has become a principal method for studying fluorinated pyridines due to its balance of computational cost and accuracy. acs.orgresearchgate.net DFT calculations are widely used to investigate the electronic structure, vibrational spectra, and reactivity of these compounds. researchgate.netrsc.org Studies on various fluorinated pyridines have successfully used DFT to reproduce experimental data, such as NMR spin-spin coupling constants, with very good agreement. acs.org For instance, DFT calculations have been employed to explore anion-binding capabilities, showing that the electronic modifications from fluorination significantly influence non-covalent interactions. nih.govmpg.de

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, reveals how substitutions affect intramolecular charge delocalization and, consequently, the strength of the ring's bonds. rsc.org Furthermore, DFT is used to calculate frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding the molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO can indicate the chemical stability and reactivity of pyridine derivatives. researchgate.net

| Study Focus | DFT Method/Functional | Key Findings | Reference |

|---|---|---|---|

| Anion-Binding | Not Specified | Fluorination pattern influences anion-binding modes, with C-H···anion interactions being significant. | nih.govmpg.de |

| Electronic Structure & RNMs | Not Specified | Fluorine substitution impacts in-plane ring normal modes (RNMs) and intramolecular charge delocalization. | rsc.org |

| NMR Coupling Constants | CP-KS / FPT | Calculated JFF couplings show very good agreement with experimental values when all four Ramsey terms are included. | acs.org |

| Reaction Mechanisms | Not Specified | DFT calculations helped elucidate that C3-thiolation of pyridines proceeds via a radical pathway, while fluorination follows an electrophilic substitution. | nih.gov |

Ab initio (from first principles) quantum chemistry methods, such as Møller–Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying molecular systems. These methods are used to optimize molecular geometries and calculate intermolecular interaction energies without empirical parameterization. acs.org Studies on fluorinated pyridines have utilized ab initio calculations to investigate structural trends and aggregation behavior in the solid state. acs.orgacs.org

For example, calculations at the MP2/6-311G(d,p) level of theory have been used to analyze crystal packing, identifying energetically significant interactions and demonstrating the weakly attractive or even repulsive nature of fluorine-fluorine contacts. acs.orgacs.org These methods have confirmed that fluorine substitution significantly impacts ring geometry; for instance, the ring angle is typically enlarged at the point of fluorination, and adjacent C-N bonds are shortened. researchgate.netcolab.ws The structural changes predicted by ab initio calculations are generally in excellent agreement with experimental data from techniques like microwave spectroscopy. researchgate.net

The fluorine atom in the 5-position of the pyridine ring exerts a powerful influence through a combination of inductive and resonance effects. Fluorine's extreme electronegativity creates a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the pyridine ring. researchgate.net This effect is particularly notable for reducing the Lewis basicity of the pyridine nitrogen. nih.govresearchgate.net

Simultaneously, the lone pairs on the fluorine atom can participate in a resonance effect (+R), donating electron density back to the π-system of the ring. researchgate.netcdnsciencepub.com However, in the meta-position (position 3 or 5 relative to the nitrogen), the resonance contribution is significantly weaker compared to the ortho or para positions. researchgate.net Therefore, in 2-(5-Fluoropyridin-3-yl)ethan-1-ol, the electronic properties are dominated by fluorine's strong inductive withdrawal. This pull of electron density stabilizes the ring but also reduces its reactivity towards electrophiles and lowers the basicity of the nitrogen atom. nih.gov The interplay of these effects is crucial for fine-tuning the molecular properties of fluorinated pyridines. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations for 2-(5-Fluoropyridin-3-yl)ethan-1-ol are not extensively documented in the literature, the principles of conformational analysis are critical for understanding its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Prediction of Molecular Properties from Theoretical Models

Theoretical models are powerful tools for predicting key physicochemical properties of molecules before they are synthesized, guiding drug discovery and materials science. For fluorinated pyridines, these predictions are particularly valuable for understanding properties like acidity/basicity and lipophilicity.

The introduction of a fluorine atom onto the pyridine ring has a profound and predictable effect on the pKa of the molecule. The pKa value reflects the basicity of the pyridine nitrogen; a lower pKa indicates a weaker base. Fluorine's strong electron-withdrawing inductive effect pulls electron density away from the nitrogen atom, making its lone pair less available to accept a proton. nih.govyuntsg.com This results in a significant decrease in basicity compared to unsubstituted pyridine. researchgate.net

Computational models, ranging from DFT-based thermodynamic cycles to machine learning algorithms, have been developed to predict pKa values with increasing accuracy. researchgate.netnih.govblackthorn.ai These models consistently show that fluorine substitution lowers the pKa of pyridine. yuntsg.comchemrxiv.org The magnitude of this effect depends on the position of the fluorine atom, but the trend is a clear reduction in basicity. yuntsg.com For example, the experimental pKa of pyridine is approximately 5.2, whereas for 3-fluoropyridine, it drops to around 2.8-3.0. researchgate.net This modulation is a critical aspect of molecular design, as the ionization state of a molecule at physiological pH governs its solubility, membrane permeability, and receptor binding interactions.

| Compound | Experimental pKa | Effect of Substitution |

|---|---|---|

| Pyridine | ~5.2 | Reference |

| 3-Fluoropyridine | ~2.84 | Significant decrease in basicity due to inductive effect. |

| 2-Fluoropyridine (B1216828) | ~0.44 | Stronger decrease in basicity due to proximity to nitrogen. |

| 4-Fluoropyridine | ~1.0 | Significant decrease in basicity. |

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving 2-(5-Fluoropyridin-3-yl)ethan-1-ol and its derivatives. A key reaction pathway that has been studied theoretically is the biocatalytic transamination of the corresponding ketone, 1-(5-Fluoropyridin-3-yl)ethanone (B1390154), which can be synthesized via the oxidation of the parent alcohol.

In a study focused on the asymmetric biocatalytic synthesis of fluorinated pyridines, computational methods were employed to understand the reactivity of transaminase enzymes towards fluorinated acetophenone (B1666503) derivatives. The research provided thermodynamic and mechanistic insights into the conversion of 1-(5-Fluoropyridin-3-yl)ethanone to the corresponding chiral amine.

The key findings from these computational insights include:

Thermodynamic Favorability: The study performed a thermodynamic analysis of the amine formation. It was found that the formation of the amine from the fluorinated pyridine ketones was more favorable compared to the analogous reaction with substituted acetophenones.

Influence of Fluorine Position: A direct comparison between the 5-fluoro substituted ketone (derived from 2-(5-Fluoropyridin-3-yl)ethan-1-ol) and the 6-fluoro substituted analogue was conducted. The calculations determined a relative energy difference of 7.5 kJ/mol between the two isomers in the context of the transamination reaction, highlighting the sensitivity of the reaction pathway to the precise location of the fluorine substituent.

Table 2: Research Findings on the Computational Analysis of the Transamination Reaction

| Studied Aspect | Key Computational Finding | Significance |

| Reaction Intermediates | The fluorine and pyridyl nitrogen atoms stabilize intermediates via non-covalent interactions. | Promotes the transamination reaction within the enzyme active site. |

| Thermodynamics | Amine formation is more favorable for fluorinated pyridines than for analogous acetophenones. | Indicates a higher intrinsic reactivity for the fluorinated substrate in this biocatalytic system. |

| Regiochemistry | A relative energy difference of 7.5 kJ/mol was calculated between 5-F and 6-F substituted pyridines. | Demonstrates that the position of the fluorine atom has a quantifiable impact on the reaction energetics. |

These theoretical studies are vital for understanding reaction mechanisms at a molecular level, guiding the rational design of catalysts, and optimizing synthetic routes for producing valuable chiral fluorinated amines from alcohol precursors like 2-(5-Fluoropyridin-3-yl)ethan-1-ol.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of Fluorinated Pyridine Ethanol Analogues

General Principles of Fluorine in Medicinal Chemistry Scaffolds

The introduction of fluorine into a molecule can significantly alter its physicochemical and pharmacological properties. Its unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged by medicinal chemists to enhance drug efficacy and pharmacokinetic profiles.

Impact on Metabolic Stability and Resistance to Oxidation

A primary application of fluorine in drug design is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes such as the cytochrome P450 (CYP) family. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic breakdown of the drug can be hindered, leading to a longer half-life and improved bioavailability. For instance, the introduction of fluorine can prevent aromatic hydroxylation, a common metabolic pathway. researchgate.netnih.gov This strategic substitution can also exert inductive or resonance effects on adjacent or distant sites, further influencing the molecule's metabolic fate. mdpi.com

Modulation of Biological Potency through Fluorine Incorporation

The culmination of fluorine's effects on metabolic stability, membrane permeation, and binding affinity often results in a significant modulation of a drug's biological potency. acs.org By increasing the concentration of the drug at the target site and enhancing its interaction with the receptor, fluorine substitution can lead to a substantial increase in therapeutic efficacy. nih.gov The strong electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups, which can be crucial for optimizing ionization at physiological pH and thus improving target engagement. rsc.org It is estimated that around 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on modern drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies of Related Fluorinated Pyridine (B92270) Derivatives

The pyridine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org Structure-activity relationship (SAR) studies of fluorinated pyridine derivatives are crucial for understanding how modifications to this core structure influence biological activity and for guiding the design of more effective therapeutic agents.

Core Pyridine Modifications and Their Mechanistic Implications for Biological Response

Modifications to the pyridine core, including the position and nature of substituents, can have profound effects on the biological activity of a compound. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for protonation, influencing the molecule's solubility and interaction with biological targets. nih.gov

SAR studies on a series of 3-heteroaromatic pyridine analogues of nicotine (B1678760) as inhibitors of cytochrome P-450 2A6 revealed that the introduction of bromo and methyl groups at the 5-position and fluoro, chloro, and methoxy (B1213986) groups at the 6-position of the pyridine ring significantly impacted inhibitory potency. acs.org In another study, the synthesis of fluoropyridine analogues of the nicotinic agonist UB-165 demonstrated that a 2-fluoro-5-pyridyl analogue retained high binding affinity at nicotinic receptors, whereas a 2-fluoro-3-pyridyl analogue showed significantly reduced affinity, highlighting the critical role of the fluorine atom's position. acs.org

The table below illustrates the impact of pyridine core modifications on the binding affinity of UB-165 analogues at rat brain α4β2 nicotinic receptors.

| Compound | Pyridine Substitution | Kᵢ (nM) |

| UB-165 | 3'-chloropyridyl | Reference |

| Analogue 4 | 2-fluoro-5-pyridyl | 0.82 |

| Analogue 5 | 2-fluoro-3-pyridyl | 306 |

Data sourced from a study on fluorinated analogues of the nicotinic acetylcholine (B1216132) receptor agonist UB-165. acs.org

Furthermore, research on pyridine-based protein kinase C (PKC) agonists showed that introducing a hydroxymethyl group at the 4-position of the pyridine core was a key design element. acs.org In the development of antibacterial agents, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized, where modifications to the pyridine ring were crucial for their activity against Gram-positive bacteria. nih.gov Studies on pyridine derivatives with antiproliferative activity have shown that the presence and position of methoxy, hydroxyl, carbonyl, and amino groups can enhance activity, while halogens or bulky groups may decrease it. nih.gov These examples underscore the principle that even subtle changes to the pyridine scaffold can lead to significant differences in biological response, providing a rational basis for the design of new and improved therapeutic agents.

Side-Chain Modifications at the Ethan-1-ol Position and Impact on Interactions

The ethan-1-ol side chain is a critical component for the biological activity of these pyridine analogues. Modifications at this position have been systematically explored to optimize potency and selectivity for various biological targets, including G-protein coupled receptors (GPCRs).

For instance, in the development of agonists for G-protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells, the 2-(pyridin-3-yl)ethan-1-ol scaffold serves as a key building block. nih.govacs.org Structure-activity relationship (SAR) studies have demonstrated that alterations to the ethan-1-ol moiety can profoundly influence agonist activity. For example, converting the alcohol to an ether linkage by connecting it to other aromatic systems, such as a chloronaphthalene group, has been a successful strategy in creating potent GPR84 agonists like DL-175. acs.orgsci-hub.se Further modifications, including the oxidation of the pyridine nitrogen to a pyridine N-oxide, have been shown to enhance potency for cAMP signaling by several orders of magnitude, demonstrating the significant impact of even subtle changes to the core structure. acs.org

The following table summarizes the effects of side-chain modifications on GPR84 agonist activity based on related structures.

| Compound/Modification | Scaffold | Modification at Ethan-1-ol Position | Impact on Biological Interaction | Reference |

| DL-175 Analogue | 3-(2-oxyethyl)pyridine | Ether linkage to 4-chloronaphthalene, Pyridine N-oxide | Enhanced potency for Gαi/cAMP signaling; biased agonism. | acs.orgsci-hub.se |

| Vinylpyridine Analogue | 2-(pyridin-3-yl)ethan-1-ol | Conversion of chloro-substituent to vinyl group at position 6 | Serves as an intermediate for further elaboration into GPR84 agonists. | nih.gov |

| Piperidine Carboxamide Series | Piperidine Carboxamide | Incorporation of a (5-fluoropyridin-2-yl)oxy]methyl group | Led to the discovery of potent dual orexin (B13118510) receptor antagonists. nih.gov | nih.gov |

Positional Isomerism of Fluorine and its Impact on Biological Interactions

The introduction of a fluorine atom into a molecule can dramatically alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. researchgate.netnih.govacs.org The position of the fluorine atom on the pyridine ring is not arbitrary and has a profound impact on the molecule's biological interactions.

Fluorination can influence a molecule's binding affinity to its target protein by altering its electronic distribution and ability to form hydrogen bonds. researchgate.netmdpi.com For example, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting ionization state and electrostatic interactions within a binding pocket. researchgate.net In the context of 2-(pyridin-3-yl)ethan-1-ol analogues, placing the fluorine at the 5-position, as in 2-(5-Fluoropyridin-3-yl)ethan-1-ol, influences the electronic character of the pyridine ring, which is critical for receptor recognition.

Furthermore, C-F bonds are metabolically stable, and strategic fluorination can block sites of oxidative metabolism, thereby increasing the bioavailability and half-life of a drug candidate. acs.orgdundee.ac.uk The choice of fluorination position is a key consideration in drug design. For example, in the development of ATP synthase inhibitors, the use of a 5-fluoropyridin-3-amine moiety was a key element in achieving potent and selective compounds. rsc.org This highlights the strategic importance of the fluorine at the 5-position for this particular biological target. Studies on fluorinated pyridines have shown that the position of fluorine dictates the molecule's reactivity and potential for C-F bond activation, which can be a factor in both its mechanism of action and potential toxicity. acs.orgresearchgate.net

In Vitro Mechanistic Studies of Biological Activities

Understanding the precise mechanisms by which 2-(5-Fluoropyridin-3-yl)ethan-1-ol and its analogues exert their biological effects requires a suite of in vitro studies. These range from enzyme and receptor binding assays to complex cell-based analyses of signaling pathways.

Enzyme Inhibition Studies (e.g., ATP Synthase inhibition)

One of the key mechanisms of action for compounds related to 2-(5-Fluoropyridin-3-yl)ethan-1-ol is the inhibition of essential enzymes. ATP synthase, a critical enzyme for cellular energy production, has been identified as a target for structurally similar compounds, particularly in the context of antimicrobial drug discovery.

Medicinal chemistry efforts have led to the development of aminopyrazolopyrimidines and diaminoquinolines as potent inhibitors of the mycobacterial ATP synthesis pathway. rsc.org A crucial component in the synthesis of these potent derivatives was the use of 6-alkoxy-5-fluoropyridin-3-amine. rsc.org This demonstrates that the 5-fluoropyridinyl moiety is a key pharmacophore for targeting ATP synthase. The inhibition of ATP synthase can disrupt cellular energy homeostasis, leading to cell death, which is a valuable therapeutic strategy for treating infectious diseases like tuberculosis. rsc.orgnih.gov The general mechanism of such inhibitors often involves binding to a subunit of the ATP synthase complex, such as the c-subunit or the oligomycin (B223565) sensitivity-conferring protein (OSCP), thereby blocking the synthesis of ATP. nih.gov

Receptor Agonism/Antagonism Mechanisms (e.g., GPR84 agonists)

Analogues of 2-(5-Fluoropyridin-3-yl)ethan-1-ol have been extensively studied as modulators of G-protein coupled receptors, particularly GPR84. nih.govacs.org GPR84 is an inflammatory receptor, and its activation by agonists can trigger immune responses, including cell migration and cytokine release. nih.gov

The mechanism of GPR84 activation involves the binding of an agonist to the receptor, which induces a conformational change and subsequent activation of intracellular signaling pathways, primarily through Gαi proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. sci-hub.se Some agonists may also engage the β-arrestin pathway. nih.gov

Intriguingly, minimal structural variations in these pyridine-based ligands can switch their function from agonism to inverse agonism or antagonism. nih.gov For example, systematic SAR explorations have led to the identification of low-nanomolar potency inverse agonists that can fully inhibit GPR84-mediated neutrophil activation. nih.gov This highlights the sensitivity of the receptor to the precise chemical structure of the ligand. The discovery of biased agonists, which preferentially activate one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin), such as the GPR84 agonist DL-175, opens up possibilities for more targeted therapeutic interventions with potentially fewer side effects. acs.orgsci-hub.se

Molecular Target Identification and Validation Approaches

Identifying the specific molecular target of a novel compound is a cornerstone of drug discovery. A variety of approaches are employed to identify and validate the targets of fluorinated pyridine ethanol (B145695) analogues.

Computational and Docking Studies: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comacs.org This method was used to identify potential targets like VEGFR-2 and HER-2 for pyridone-based anticancer agents. mdpi.com For fluorinated compounds, e-pharmacophore modeling can be combined with docking to understand the key interactions and rationalize observed activities. acs.org

Cell-Based Screening: An initial unbiased screening of a compound library against a panel of cancer cell lines can identify "hits" with antiproliferative properties. nih.gov Follow-up enzymatic assays on the identified hits can then confirm the molecular target. This approach successfully identified dihydroorotate (B8406146) dehydrogenase (DHODH) as the target for a series of quinoline (B57606) carboxylic acids. nih.gov

Affinity-Based Methods: These techniques involve using a modified version of the compound to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry.

Genetic Approaches: Techniques like CRISPR-Cas9 screening or siRNA knockdown can be used to identify genes that, when inactivated, confer resistance or sensitivity to the compound, thereby pointing to the drug's target or pathway.

Once a target is identified, it must be validated. This often involves confirming that inhibition or activation of the target with other known modulators or through genetic means recapitulates the biological effects of the compound under investigation.

Cell-Based Assays for Mechanistic Pathway Analysis (e.g., apoptosis induction, cell cycle disruption)

To understand how a compound affects cellular function beyond simple target binding, a variety of cell-based assays are utilized. These assays can elucidate the downstream consequences of target modulation, such as the induction of programmed cell death (apoptosis) or the disruption of the cell division cycle.

Cell Viability and Proliferation Assays: Assays like the MTT assay are used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A dose-dependent decrease in viability, as seen with compounds like 5-fluorouracil, suggests cytotoxic or cytostatic effects. nih.gov

Apoptosis Assays: The induction of apoptosis is a common mechanism for anticancer drugs. It can be detected by several methods:

Caspase Activation: Apoptosis is often executed by a cascade of enzymes called caspases. Western blotting can be used to detect the cleavage and activation of key caspases, such as caspase-3, caspase-8, and caspase-9. nih.gov Studies on pyrimidine (B1678525) derivatives have shown they can trigger apoptosis by activating caspase 3/7. gsconlinepress.com

Annexin V Staining: This method uses flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Cell Cycle Analysis: Flow cytometry analysis of DNA content in cells stained with a fluorescent dye (like propidium (B1200493) iodide) can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov Compounds that disrupt the cell cycle can cause an accumulation of cells in a specific phase. For example, inhibitors of cyclin-dependent kinases (CDKs) can cause cell cycle arrest in the G1 phase, preventing entry into the S phase. gsconlinepress.commdpi.com Similarly, other agents can induce a block at the G2/M transition. nih.gov

These mechanistic assays are crucial for building a comprehensive understanding of a compound's biological activity and for guiding its further development as a potential therapeutic agent.

Biotransformation Studies for Mechanistic Understanding (e.g., in vitro microsomal stability related to the mechanism of action)

The metabolic fate of a xenobiotic, such as 2-(5-Fluoropyridin-3-yl)ethan-1-ol, is crucial for understanding its efficacy and potential interactions within a biological system. In vitro studies using liver microsomes are a standard method to assess metabolic stability and identify the primary routes of biotransformation, which are primarily mediated by cytochrome P450 (CYP) enzymes.

Expected Metabolic Pathways:

The structure of 2-(5-Fluoropyridin-3-yl)ethan-1-ol suggests several potential sites for metabolic modification by hepatic enzymes. The primary routes of metabolism for ethanol and pyridine-containing compounds involve oxidation. nih.govmdpi.comnih.gov

Oxidation of the Ethanol Side Chain: The primary alcohol group is a likely target for oxidation. Alcohol dehydrogenase (ADH) and CYP enzymes, particularly CYP2E1, are known to metabolize ethanol and other alcohols. nih.govnih.gov This process would initially form the corresponding aldehyde, 2-(5-fluoropyridin-3-yl)acetaldehyde. This aldehyde could be further oxidized to a carboxylic acid, 2-(5-fluoropyridin-3-yl)acetic acid.

Oxidation of the Pyridine Ring: The pyridine ring itself is susceptible to oxidation. The nitrogen atom can be oxidized to form a pyridine N-oxide. Additionally, hydroxylation can occur at various positions on the pyridine ring, although the presence of the electron-withdrawing fluorine atom can influence the site of oxidation.

Influence of Fluorine Substitution: The fluorine atom at the 5-position of the pyridine ring is expected to significantly impact the compound's metabolic profile. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability. researchgate.net The strong carbon-fluorine bond is generally resistant to cleavage. Furthermore, the high electronegativity of fluorine can shield adjacent positions from metabolic attack by CYP enzymes. For instance, studies on other fluorinated pyridine derivatives have shown that the introduction of a fluorine atom can prolong the half-life of the compound in human liver microsomes. nih.gov

In Vitro Microsomal Stability:

The in vitro microsomal stability assay provides a quantitative measure of a compound's metabolic clearance. This is typically expressed as the half-life (t½) of the compound when incubated with liver microsomes and necessary cofactors like NADPH.

While specific data for 2-(5-Fluoropyridin-3-yl)ethan-1-ol is not available, we can present a hypothetical data table illustrating the expected outcomes based on related compounds. The table below compares the hypothetical metabolic stability of 2-(pyridin-3-yl)ethan-1-ol with its fluorinated analogue, 2-(5-fluoropyridin-3-yl)ethan-1-ol.

| Compound | Predicted Half-life (t½) in Human Liver Microsomes (min) | Predicted Intrinsic Clearance (CLint) (µL/min/mg protein) |

| 2-(Pyridin-3-yl)ethan-1-ol | < 30 | High |

| 2-(5-Fluoropyridin-3-yl)ethan-1-ol | > 60 | Low to Moderate |

This table is illustrative and based on general principles of drug metabolism. Actual experimental data may vary.

The predicted longer half-life and lower intrinsic clearance for the fluorinated compound are based on the known effects of fluorination on metabolic stability. researchgate.netnih.gov A higher metabolic stability often correlates with increased bioavailability and a longer duration of action in vivo.

Mechanistic Implications:

The metabolic profile of 2-(5-Fluoropyridin-3-yl)ethan-1-ol is intrinsically linked to its mechanism of action. By understanding how the compound is metabolized, researchers can:

Predict Drug-Drug Interactions: As CYP enzymes are responsible for the metabolism of many drugs, there is a potential for drug-drug interactions. If 2-(5-Fluoropyridin-3-yl)ethan-1-ol is metabolized by a specific CYP isoform, it could compete with other drugs metabolized by the same enzyme.

Optimize Drug Design: Knowledge of the metabolic "hotspots" on a molecule allows medicinal chemists to make structural modifications to improve metabolic stability and enhance the desired therapeutic properties. The presence of the fluorine atom in 2-(5-Fluoropyridin-3-yl)ethan-1-ol is a prime example of such a design strategy.

Future Research Directions and Unexplored Avenues for 2 5 Fluoropyridin 3 Yl Ethan 1 Ol

The landscape of medicinal chemistry and materials science is in constant evolution, driven by the exploration of novel molecular scaffolds. Among these, fluorinated pyridine (B92270) derivatives have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com The compound 2-(5-Fluoropyridin-3-yl)ethan-1-ol, a structurally simple yet promising molecule, stands at the frontier of this exploration. While initial synthetic routes have been established uniovi.es, the full potential of this compound and its analogs remains largely untapped. This article delineates key future research directions and unexplored avenues, focusing on synthetic methodologies, mechanistic biological studies, chemical probe development, and novel applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.